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molecular formula C7H6N2O B1589630 3-Cyano-4-methyl-2-pyridone CAS No. 93271-59-1

3-Cyano-4-methyl-2-pyridone

Cat. No. B1589630
M. Wt: 134.14 g/mol
InChI Key: XSJRLWNOZDULKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08653113B2

Procedure details

69.35 g of the mixture of 4,4-dicyano-3-methyl-3-butenal-dimethylacetal and 1,1-dicyano-4-methoxy-2-methyl-1,3-butadiene obtained in Step (a) was slowly added to 113 g of concentrated sulfuric acid over a period of 3 hours so that the temperature would not exceed 30° C. After stirring at room temperature for 20 minutes, the temperature was increased to 50° C., and stirring was carried out at the same temperature for 2 hours. After the reaction mixture was left to stand to cool, it was slowly poured into water ice (500 ml), the obtained crystals were collected by filtration and the crystals were washed with 100 ml of water. The crystals were air-dried for 1 week and further dried at 70° C. under reduced pressure for 8 hours to obtain 34.2 g (two step yield: 68%) of crude crystals of 3-cyano-4-methylpyridone.
[Compound]
Name
mixture
Quantity
69.35 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1,1-dicyano-4-methoxy-2-methyl-1,3-butadiene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
113 g
Type
reactant
Reaction Step One
[Compound]
Name
water ice
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CO[CH:3](OC)[CH2:4][C:5]([CH3:11])=[C:6]([C:9]#[N:10])[C:7]#[N:8].C(C(C#N)=C(C)C=C[O:20]C)#N.S(=O)(=O)(O)O>>[C:7]([C:6]1[C:9](=[O:20])[NH:10][CH:3]=[CH:4][C:5]=1[CH3:11])#[N:8]

Inputs

Step One
Name
mixture
Quantity
69.35 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CC(=C(C#N)C#N)C)OC
Name
1,1-dicyano-4-methoxy-2-methyl-1,3-butadiene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C(=C(C=COC)C)C#N
Name
Quantity
113 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
water ice
Quantity
500 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
exceed 30° C
TEMPERATURE
Type
TEMPERATURE
Details
the temperature was increased to 50° C.
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was carried out at the same temperature for 2 hours
Duration
2 h
WAIT
Type
WAIT
Details
After the reaction mixture was left
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
the obtained crystals were collected by filtration
WASH
Type
WASH
Details
the crystals were washed with 100 ml of water
CUSTOM
Type
CUSTOM
Details
The crystals were air-dried for 1 week
CUSTOM
Type
CUSTOM
Details
further dried at 70° C. under reduced pressure for 8 hours
Duration
8 h

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(#N)C=1C(NC=CC1C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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